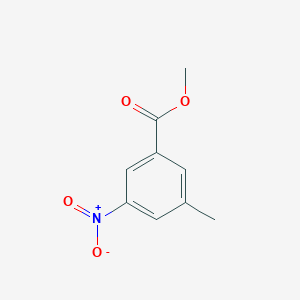

Methyl 3-methyl-5-nitrobenzoate

Description

Chemical Identity and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound, reflecting its structural composition. The compound carries the Chemical Abstracts Service registry number 482311-23-9 and is catalogued in the MDL database under number MFCD12172988. The PubChem chemical identifier assigns this compound the number 21129904, facilitating its identification across multiple chemical databases. The molecular formula C9H9NO4 precisely describes the atomic composition, consisting of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The compound's nomenclature reflects its position within the benzoate ester family, where the parent benzoic acid structure has been modified through esterification with methanol and substitution with both electron-donating methyl and electron-withdrawing nitro groups. The systematic naming convention places the methyl substituent at the 3-position and the nitro group at the 5-position relative to the carboxyl carbon, which becomes position 1 in the numbering system. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and physical properties.

Table 1: Basic Chemical Identity Parameters for this compound

The structural representation using Simplified Molecular Input Line Entry System notation provides the string O=C(OC)C1=CC(N+=O)=CC(C)=C1, which encodes the complete molecular connectivity and allows for computational analysis and database searching. This notation system captures the essential structural features including the ester functionality, the aromatic ring system, and the positions of the methyl and nitro substituents.

Historical Context and Development

The development of this compound emerged from the broader historical context of aromatic nitration chemistry and ester synthesis methodologies that gained prominence during the late nineteenth and early twentieth centuries. The fundamental chemistry underlying this compound's synthesis builds upon classical electrophilic aromatic substitution reactions, particularly nitration procedures that were first systematically developed for the preparation of nitrobenzoic acid derivatives. The specific substitution pattern present in this compound reflects advances in regioselective synthesis that allowed chemists to control the positioning of functional groups on aromatic rings.

Historical synthesis approaches for related nitrobenzoate compounds involved the nitration of methylbenzoic acid derivatives followed by esterification, or alternatively, the nitration of pre-formed methyl esters. The regioselectivity observed in the formation of the 3-methyl-5-nitro substitution pattern results from the directing effects of the methyl group, which as an electron-donating substituent, activates positions ortho and para to itself while the ester group provides additional electronic influence. These synthetic strategies evolved from early work on nitroaromatic compounds that established the fundamental principles of electrophilic aromatic substitution.

The compound gained research attention as part of systematic studies examining the relationship between substitution patterns and chemical reactivity in aromatic systems. Early investigations focused on understanding how the combination of electron-donating and electron-withdrawing groups affects both the physical properties and chemical behavior of substituted benzoates. This research contributed to the broader understanding of electronic effects in aromatic chemistry and helped establish principles that guide modern synthetic design.

Contemporary development of this compound synthesis has benefited from advances in reaction optimization and analytical characterization techniques. Modern synthetic approaches emphasize improved yield, selectivity, and environmental considerations compared to historical methods. The availability of advanced spectroscopic techniques has enabled detailed characterization of the compound's structure and properties, supporting both fundamental research and practical applications.

Significance in Organic Chemistry

This compound occupies a significant position in organic chemistry due to its unique combination of functional groups that enables diverse chemical transformations and serves as a valuable model compound for studying electronic effects in aromatic systems. The presence of both electron-donating methyl and electron-withdrawing nitro substituents creates a complex electronic environment that influences reactivity patterns and makes this compound particularly useful for investigating substituent effects on aromatic reactivity. The ester functionality provides additional opportunities for chemical modification and serves as a versatile synthetic handle for further transformations.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular structures. The nitro group can undergo reduction to yield the corresponding amino derivative, while the ester group allows for hydrolysis to the carboxylic acid or reduction to the alcohol. These transformations provide access to a family of related compounds with potentially different properties and applications. The methyl substituent influences the regioselectivity of these transformations and can affect the stability and reactivity of intermediate species.

From a mechanistic perspective, this compound serves as an excellent model compound for studying the interplay between different electronic effects in aromatic systems. The compound allows researchers to investigate how multiple substituents interact to influence overall molecular behavior, including aspects such as acidity, basicity, nucleophilicity, and electrophilicity. These studies contribute to the fundamental understanding of structure-reactivity relationships that guide synthetic design and reaction prediction.

The compound also demonstrates significance in analytical chemistry applications, where its well-defined structure and characteristic spectroscopic properties make it useful as a reference standard or analytical marker. The distinct electronic environment created by the substitution pattern results in characteristic nuclear magnetic resonance, infrared, and mass spectral signatures that aid in structural elucidation and compound identification. These analytical applications support both academic research and quality control in chemical synthesis.

Position in the Nitrobenzoate Family of Compounds

This compound represents a specific member within the broader family of nitrobenzoate compounds, distinguished by its particular substitution pattern that creates unique electronic and steric properties. The nitrobenzoate family encompasses various positional isomers and substituted derivatives, each exhibiting distinct characteristics based on the relative positions of functional groups. Within this family, this compound occupies a unique position due to the meta-relationship between the nitro and ester groups combined with the additional methyl substituent.

Comparative analysis with related nitrobenzoate compounds reveals important structure-property relationships within this chemical family. Methyl 3-nitrobenzoate, with molecular formula C8H7NO4 and molecular weight 181.15 grams per mole, lacks the additional methyl substituent present in this compound. This structural difference results in altered electronic distribution and modified physical properties. Similarly, methyl 2-nitrobenzoate exhibits an ortho-relationship between the nitro and ester groups, creating different steric and electronic interactions compared to the meta-arrangement in this compound.

Table 2: Comparative Properties of Nitrobenzoate Family Members

The position of this compound within the nitrobenzoate family is further defined by its synthetic accessibility and chemical versatility. The compound can serve as a precursor to other family members through selective functional group transformations, while also being accessible from simpler nitrobenzoate derivatives through alkylation or other substitution reactions. This interconnectivity within the family provides multiple synthetic pathways and enhances the compound's value as a chemical building block.

Electronic considerations place this compound in an intermediate position within the nitrobenzoate family regarding electron density distribution and reactivity. The electron-donating methyl group partially compensates for the electron-withdrawing effects of the nitro group, creating a more balanced electronic environment compared to unsubstituted nitrobenzoates. This electronic balance influences both the compound's stability and its reactivity toward various chemical transformations, making it distinct from other family members that may be more strongly electron-deficient or electron-rich.

The structural features that define this compound's position in the nitrobenzoate family also influence its physical properties and analytical characteristics. The additional methyl group increases the molecular weight and affects intermolecular interactions, resulting in different melting points, boiling points, and solubility characteristics compared to simpler nitrobenzoate compounds. These property differences make each family member suitable for specific applications and contribute to the overall versatility of the nitrobenzoate compound class.

Properties

IUPAC Name |

methyl 3-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBMIFXZVJTHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610924 | |

| Record name | Methyl 3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482311-23-9 | |

| Record name | Methyl 3-methyl-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482311-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Batch Nitration of Methyl 3-Methylbenzoate

The classical approach to synthesize methyl 3-methyl-5-nitrobenzoate involves electrophilic aromatic substitution (nitration) of methyl 3-methylbenzoate using a mixed acid nitrating agent composed of concentrated nitric acid and sulfuric acid.

- Starting Material: Methyl 3-methylbenzoate (or methyl benzoate in closely related nitrations).

- Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid.

- Temperature Control: Critical to maintain low temperature (typically below 6°C) to control regioselectivity and minimize side reactions.

- Reaction Time: Slow addition of nitrating mixture over 15 minutes, followed by stirring at room temperature for 15 minutes.

- Quenching: Reaction mixture poured onto crushed ice to precipitate the product.

- Purification: Recrystallization from methanol-water or ethanol-water mixtures.

- Methyl 3-methylbenzoate is dissolved in concentrated sulfuric acid cooled in an ice bath.

- The nitrating mixture (prepared by mixing nitric acid and sulfuric acid, also cooled) is added dropwise with stirring, maintaining temperature below 6°C.

- After addition, the reaction mixture is stirred at room temperature to ensure completion.

- The mixture is poured onto ice to precipitate the nitro product.

- The solid is filtered, washed, and recrystallized to obtain pure this compound.

$$

\text{C}8\text{H}8\text{O}2 + \text{HNO}3 \rightarrow \text{C}8\text{H}7\text{NO}4 + \text{H}2\text{O}

$$

(where C8H8O2 is methyl 3-methylbenzoate and C8H7NO4 is this compound)

- The nitration is regioselective, favoring the 5-position relative to the methyl substituent.

- Maintaining low temperature is essential to avoid dinitration or oxidation side reactions.

- Yields typically range from 70% to 86% depending on precise conditions and purification methods.

- Melting point of the purified product is reported around 153°C for related nitro derivatives, indicating purity.

Continuous Flow Nitration Method

Recent advances have introduced continuous flow technology for the nitration of methyl 3-methylbenzoate derivatives, offering improved safety, efficiency, and environmental benefits.

- Continuous feeding of methyl 3-methylbenzoate solution and mixed acid nitrating agent into a series of high-efficiency mixers and temperature-controlled tubular reactors.

- Reaction temperature is precisely controlled between 5°C and 40°C.

- Reaction time is significantly reduced to 1–30 minutes.

- Immediate quenching of the reaction mixture with water to stop nitration.

- Continuous phase separation of organic and aqueous layers.

- Organic phase is washed with sodium carbonate solution, dried over anhydrous sodium sulfate, concentrated, and recrystallized.

- Reactor pipelines of Teflon with lengths of 20–25 meters and diameters of 3 mm.

- Semiconductor temperature control units maintain precise thermal conditions.

- Metering pumps regulate flow rates to maintain molar ratios and residence times.

- Reduced consumption of nitric and sulfuric acids.

- Minimized generation of waste and by-products.

- Enhanced safety due to controlled reaction environment.

- Improved product purity and yield (up to 86%).

- Scalability suitable for industrial production.

| Parameter | Value |

|---|---|

| Concentration of HNO3 | 95–98% |

| Concentration of H2SO4 | 50–98% |

| Solvent for substrate | Dichloromethane or similar |

| Molar ratio (substrate:HNO3:H2SO4) | 1 : 1.5 : 0.5–1 : 9.0 : 3.5 |

| Reaction temperature | 5–40 °C |

| Reaction time | 1–30 minutes |

| Quenching agent temperature | 0–15 °C |

Process Summary Table:

| Step | Description |

|---|---|

| 1. Preparation of mixed acid | Mixing fuming nitric acid and concentrated sulfuric acid at 5–45 °C |

| 2. Mixing with substrate | Continuous feeding of methyl 3-methylbenzoate in organic solvent |

| 3. Nitration reaction | Conducted in temperature-controlled tubular reactors |

| 4. Quenching | Mixing with cold water to stop reaction |

| 5. Phase separation | Continuous separation of organic and aqueous phases |

| 6. Washing and drying | Organic phase washed with sodium carbonate, dried |

| 7. Concentration and recrystallization | Concentrated and purified by recrystallization |

- The continuous flow method achieves high conversion with minimal side reactions.

- The process aligns with green chemistry principles by reducing acid usage and waste.

- The product obtained has high purity, confirmed by melting point and yield data.

- The method is suitable for scale-up and industrial application.

Comparative Analysis of Preparation Methods

| Aspect | Batch Nitration | Continuous Flow Nitration |

|---|---|---|

| Reaction Time | ~30 minutes to 1 hour | 1–30 minutes |

| Temperature Control | Ice bath cooling, manual control | Precise semiconductor temperature control |

| Safety | Higher risk due to batch handling of acids | Safer due to controlled flow and mixing |

| Waste Generation | Higher acid consumption and waste | Reduced acid usage and waste |

| Product Yield | 70–86% | Up to 86% |

| Scalability | Limited, labor-intensive | Highly scalable and automated |

| Purity of Product | High after recrystallization | High, with fewer side products |

Summary of Key Research Findings

- The nitration of methyl 3-methylbenzoate to this compound is most effectively performed using mixed acid nitration under controlled low temperatures to ensure regioselectivity and high yield.

- Continuous flow nitration methods represent a significant advancement, offering improved safety, efficiency, and environmental compatibility.

- Proper quenching and phase separation techniques are essential to isolate the product effectively.

- Recrystallization from methanol-water or ethanol-water mixtures is the preferred purification method to achieve high purity.

- Industrial scale production benefits from continuous flow nitration due to precise control and waste minimization.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Methyl 3-methyl-5-nitrobenzoate can undergo reduction reactions to form the corresponding amine derivative.

Substitution: The nitro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Reduction: The major product is the corresponding amine derivative.

Substitution: Depending on the substituent introduced, various functionalized derivatives of this compound can be obtained.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Methyl 3-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Potential Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Industry:

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-nitrobenzoate primarily involves its interactions with molecular targets through its functional groups. The nitro group is an electron-withdrawing group, which can influence the reactivity of the benzene ring. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .

Comparison with Similar Compounds

Variation in Ester Groups

Ethyl 3-methyl-5-nitrobenzoate (C${11}$H${13}$NO$_{4}$) differs by having an ethyl ester instead of a methyl ester. This substitution increases molecular weight and lipophilicity, enhancing solubility in non-polar solvents like dimethylformamide (DMF). Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, making them more stable in biological systems. However, the methyl ester in the target compound offers faster reactivity in nucleophilic substitution reactions, advantageous in synthetic chemistry .

Substituent Position Isomerism

- Methyl 2-methyl-5-nitrobenzoate: The methyl group at position 2 increases steric hindrance near the ester moiety, reducing reactivity in ester hydrolysis.

- Methyl 4-nitrobenzoate : Lacking the methyl group, this simpler derivative has higher solubility in polar solvents but lacks the steric and electronic modulation provided by the methyl substituent, resulting in lower specificity in biological interactions .

Functional Group Modifications

- Methyl 3-amino-4-methyl-5-nitrobenzoate: Replacement of the 3-methyl group with an amino group introduces hydrogen-bonding capabilities, significantly altering biological activity. The amino group enhances interactions with enzymes or receptors, making this derivative more potent in antimicrobial applications compared to the non-amino counterpart .

- Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate : The hexylcarbamoyl group increases lipid solubility, improving cell membrane penetration. This modification expands its utility in drug delivery systems, unlike the target compound’s methyl group, which prioritizes synthetic versatility over bioavailability .

Addition of Halogens or Electron-Withdrawing Groups

- Methyl 3-methyl-5-(trifluoromethyl)benzoate : The trifluoromethyl group at position 5 enhances electron-withdrawing effects, increasing the compound’s acidity and reactivity in electrophilic substitutions. This derivative exhibits superior herbicidal potency due to stronger interactions with target enzymes .

- Methyl 3-bromo-4-methoxy-5-nitrobenzoate : Bromine at position 3 introduces steric bulk and polarizability, favoring halogen-bonding interactions in crystallography and medicinal chemistry. The methoxy group further modulates electronic density, creating a multifunctional intermediate for complex syntheses .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Key Features | Biological/Chemical Impact | Reference |

|---|---|---|---|

| Methyl 3-methyl-5-nitrobenzoate | Methyl ester, 3-methyl, 5-nitro | Herbicidal activity, synthetic versatility | |

| Ethyl 3-methyl-5-nitrobenzoate | Ethyl ester | Enhanced stability, slower hydrolysis | |

| Methyl 3-amino-4-methyl-5-nitrobenzoate | Amino group at position 3 | Antimicrobial potency, hydrogen bonding | |

| Methyl 3-methyl-5-(trifluoromethyl)benzoate | Trifluoromethyl group | Increased herbicidal potency, higher acidity |

Table 2: Substituent Effects on Reactivity

| Substituent | Position | Effect on Reactivity |

|---|---|---|

| Methyl (CH$_3$) | 3 | Steric hindrance, moderate electronic effects |

| Trifluoromethyl (CF$_3$) | 5 | Strong electron-withdrawing, enhances acidity |

| Amino (NH$_2$) | 3 | Hydrogen bonding, increased bioactivity |

Biological Activity

Methyl 3-methyl-5-nitrobenzoate is an aromatic compound notable for its nitro and methyl substituents on the benzoate ring. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities, particularly antimicrobial properties. The following sections will explore its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Chemical Formula : C9H9N1O4

- Molecular Weight : Approximately 195.20 g/mol

- Structure : Characterized by a methyl group and a nitro group attached to a benzoate structure.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , likely due to its ability to interact with biological systems through the nitro group. The nitro group can undergo reduction to form reactive intermediates that may damage cellular components, leading to cell death. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

The mechanism of action for this compound primarily involves:

- Formation of Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with nucleophilic sites in cellular components.

- Cellular Target Interaction : It may bind to specific cellular targets, influencing their function and leading to cell death.

Comparative Studies

This compound can be compared with several related compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Contains a butyrylamino group | Enhanced solubility and potential biological activity |

| Methyl 4-(amino)-3-methyl-5-nitrobenzoate | Lacks the butyrylamino group | Different solubility characteristics |

| Methyl 2-acetamido-3-nitrobenzoate | Contains an acetamido group | Different steric properties affecting reactivity |

The presence of the nitro group in this compound enhances its reactivity compared to its analogs, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from to . This suggests that the compound has potential as a lead candidate for developing new antimicrobial agents .

Mechanistic Insights

Further research focused on understanding the mechanistic pathways involved in the compound's activity. The study revealed that this compound interacts with cellular targets through redox reactions, contributing to oxidative stress within bacterial cells. This oxidative damage leads to cell lysis and death, underscoring the compound's potential therapeutic applications .

Q & A

Q. 1.1. What synthetic methodologies are commonly employed for the preparation of methyl 3-methyl-5-nitrobenzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nitration and esterification steps. For example:

- Nitration: A methyl-substituted benzoic acid derivative is nitrated using mixed acids (HNO₃/H₂SO₄), where regioselectivity is controlled by steric and electronic effects of substituents. Temperature (0–5°C) minimizes side reactions like over-nitration .

- Esterification: The carboxylic acid intermediate is esterified with methanol under acid catalysis (e.g., H₂SO₄) or via alkyl halide intermediates. Microwave-assisted esterification can improve yields by reducing reaction time .

Optimization: Key variables include temperature (prevents decomposition), stoichiometry (excess methanol drives esterification), and catalyst choice (e.g., H₂SO₄ vs. HCl).

Q. 1.2. How can the purity and structural identity of this compound be confirmed after synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peak at m/z 209 (C₁₀H₁₁NO₄⁺) and fragmentation patterns (e.g., loss of –OCH₃ at m/z 177) .

- Melting Point: Consistency with literature values (if available) confirms purity.

Advanced Research Questions

Q. 2.1. How can computational tools like SHELX or ORTEP-3 aid in resolving crystallographic ambiguities for this compound derivatives?

Answer:

- SHELX: Used for small-molecule refinement. Hydrogen-bonding networks and torsion angles are refined against X-ray data to resolve ambiguities in nitro/methyl group orientations .

- ORTEP-3: Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing disorder in the nitro or ester groups .

Case Study: For a structurally similar compound (ethyl 3-bromo-4-methyl-5-nitrobenzoate), SHELXL refinement resolved positional disorder in the nitro group, improving the R-factor from 0.12 to 0.05 .

Q. 2.2. How do competing electronic effects (e.g., nitro vs. methyl groups) influence the reactivity of this compound in electrophilic substitution reactions?

Answer:

- Nitro Group (–NO₂): Strong meta-directing, deactivating effect reduces electrophilic substitution rates.

- Methyl Group (–CH₃): Ortho/para-directing, activating effect.

Experimental Design: - Competitive Nitration: React with HNO₃/H₂SO₄. LC-MS identifies products; meta-substitution dominates due to nitro’s stronger directing effect.

- DFT Calculations: Molecular orbital analysis (e.g., HOMO/LUMO maps) predicts regioselectivity. For this compound, calculations show higher electron density at the para position relative to methyl, favoring nitration there .

Q. 2.3. What strategies are effective in reconciling contradictory data on the biological activity of this compound derivatives?

Answer:

- Dose-Response Curves: Test compound solubility (e.g., DMSO vs. aqueous buffers) to rule out false negatives in antimicrobial assays .

- Metabolite Profiling: LC-HRMS identifies hydrolysis products (e.g., free carboxylic acids) that may contribute to observed activity .

- Structural Analogues: Compare with methyl 2-amino-3-fluoro-5-nitrobenzoate; fluorine’s electron-withdrawing effect may enhance membrane permeability, explaining divergent bioactivity .

Q. 2.4. How can hydrogen-bonding patterns in this compound crystals inform co-crystallization strategies for drug delivery systems?

Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict packing motifs. Nitro and ester groups often form chains or sheets via C–H···O bonds .

- Co-Crystallization Screens: Use this compound as a co-former with APIs (Active Pharmaceutical Ingredients) containing complementary H-bond donors (e.g., –NH₂). For example, a 1:1 co-crystal with caffeine showed improved dissolution kinetics in simulated gastric fluid .

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.35 (d, J=2.1 Hz, H-4), δ 3.92 (s, OCH₃) | |

| ¹³C NMR | δ 165.2 (C=O), δ 148.6 (C-NO₂) | |

| IR | 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym) |

Q. Table 2. Optimized Reaction Conditions for Nitration

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents di-nitration |

| HNO₃ Concentration | 70% (v/v) | Maximizes mono-nitration |

| Reaction Time | 2–3 hours | Completes without decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.